molecular formula C7H9N B147111 3,5-Dimethylpyridine CAS No. 591-22-0

3,5-Dimethylpyridine

Cat. No.: B147111
CAS No.: 591-22-0
M. Wt: 107.15 g/mol
InChI Key: HWWYDZCSSYKIAD-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine (3,5-DMP), also known as 3,5-lutidine, is a heterocyclic aromatic compound with two methyl groups at the meta positions of the pyridine ring. It is a colorless liquid with applications in pharmaceuticals (e.g., as an intermediate for antiulcer drugs like omeprazole), catalysis, and materials science . Its structure imparts unique steric and electronic properties, influencing reactivity, coordination behavior, and selectivity in chemical reactions.

Scientific Research Applications

Chemical Synthesis and Catalysis

3,5-Dimethylpyridine is primarily utilized as a building block in organic synthesis. Its derivatives are often employed as catalysts or ligands in various chemical reactions.

  • Catalytic Applications : DMP and its derivatives can catalyze reactions such as alkylation, acylation, and condensation reactions. For instance, it has been used in the synthesis of pharmaceuticals where specific reaction conditions are required to enhance yield and selectivity .
  • Ligand Formation : DMP forms stable complexes with metal ions, making it useful in coordination chemistry. These complexes have applications in catalysis and material science .

Biological Research

The influence of this compound on biological systems has been a subject of interest due to its interaction with biomolecules.

  • Interaction with Nucleic Acids : Studies have shown that DMP can interact with nucleic acids and their constituents, potentially influencing biochemical pathways. Such interactions are crucial for understanding drug design and the development of therapeutic agents targeting genetic material .
  • Cellular Studies : Research indicates that static magnetic fields combined with DMP may enhance cellular processes such as proliferation and differentiation. For example, experiments involving fibroblasts exposed to static magnetic fields demonstrated no adverse effects on oxidative status, suggesting potential applications in regenerative medicine .

Material Science

DMP is also significant in the field of material science, particularly in the development of functional materials.

  • Magnetic Materials : The incorporation of DMP into polymer matrices has been investigated for creating magnetic materials that can be used in various applications including sensors and drug delivery systems. The magnetic properties can be tuned by modifying the concentration of DMP within the matrix .
  • Nanocomposites : Research has explored the use of DMP in synthesizing nanocomposites that exhibit enhanced mechanical properties and thermal stability. These materials find applications in coatings and advanced materials for electronics .

Case Study 1: Biological Effects of Static Magnetic Fields

A study investigated the effects of static magnetic fields on human dermal fibroblasts treated with DMP. The results indicated that exposure to specific magnetic field strengths improved cell viability without altering oxidative stress markers significantly. This suggests potential therapeutic uses for enhancing wound healing processes .

Case Study 2: Coordination Chemistry

Research on metal-ion interactions with nucleic acids highlighted the role of DMP as a ligand that stabilizes metal complexes. These findings are pivotal for developing new drugs targeting DNA/RNA structures, providing insights into how DMP can be utilized in pharmaceutical chemistry .

Data Summary Table

Application AreaSpecific UseFindings/Implications
Chemical SynthesisCatalysts/LigandsEnhances yield/selectivity in organic reactions
Biological ResearchInteraction with nucleic acidsInfluences biochemical pathways; potential drug design
Material ScienceMagnetic materialsTunable properties for sensors and drug delivery
Case Study (Fibroblasts)Static magnetic field effectsImproved cell viability; implications for wound healing
Case Study (Coordination)Metal-ion stabilizationInsights for pharmaceutical applications

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific enzymes and altering their activity. The compound’s ability to form hydrogen bonds and participate in protonation-deprotonation reactions makes it a valuable tool in studying biochemical processes .

Comparison with Similar Compounds

Chemical Reactivity

Methylation Reactions

  • 3,5-DMP: Undergoes α-methylation with formaldehyde and ammonia over aluminosilicate catalysts to yield 2,3,5-trimethylpyridine at 90% efficiency. The meta-methyl groups facilitate high selectivity (97%) in dialkylpyridine synthesis .
  • 2,6-Dimethylpyridine (2,6-DMP) : Less sterically hindered than 3,5-DMP, leading to lower selectivity (86% for diethylpyridine) in similar reactions .
  • 4-Aminopyridine (4-AP): Enhances reaction selectivity (78.1:20.9) more effectively than 3,5-DMP due to its electron-donating amino group, which modulates catalyst activity .

Bromination

  • Bromination of 3,5-DMP is challenging, often producing dibromo byproducts due to steric hindrance from the methyl groups. In contrast, mono-substituted pyridines (e.g., 3-methylpyridine) undergo bromination more cleanly .

Coordination and Physical Properties

  • Complexation : 3,5-DMP forms square pyramidal Cu(II) complexes with nitrate ligands, where the methyl groups influence ligand geometry. This contrasts with 4,4′-dipyridine N-oxide complexes, which adopt different coordination modes due to para-substitution .
  • Isotopic Labeling : 15N-labelled 3,5-DMP is synthesized via a two-step process (55% yield) for NMR studies, demonstrating its utility as a probe for hydrogen-bonding environments .
  • Sublimation Enthalpy : While 3,5-dichloropyridine has a ΔsubH° of 67.3 kJ/mol , 3,5-DMP’s physical properties are dominated by its lower polarity and higher volatility compared to halogenated analogs.

Substituent Effects

  • Steric Hindrance : The meta-methyl groups in 3,5-DMP create steric barriers, reducing bromination efficiency but enhancing selectivity in alkylation reactions .
  • Electronic Effects : Electron-donating methyl groups increase the basicity of 3,5-DMP compared to electron-withdrawing substituents (e.g., 3,5-dichloropyridine), affecting its reactivity in acid-catalyzed processes .

Key Research Findings

Catalyst Design : 3,5-DMP’s ability to passivate catalysts (e.g., in Bamberger rearrangements) is surpassed by 4-AP, highlighting the role of functional groups in modulating activity .

Synthetic Efficiency: ASM-40 aluminosilicates achieve 97% selectivity for 3,5-DMP synthesis, outperforming ZSM-5 zeolites (63.1% yield) .

Coordination Chemistry: Cu(3,5-DMP)3(NO3)2 adopts a square pyramidal geometry, distinct from complexes with para-substituted pyridines, which favor different ligand arrangements .

Biological Activity

3,5-Dimethylpyridine, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, including its cytotoxic effects, interactions with metal complexes, and implications in various therapeutic contexts.

Chemical Structure and Properties

This compound (C_8H_9N) features a pyridine ring with two methyl groups at the 3 and 5 positions. This substitution pattern influences its chemical reactivity and biological interactions. The compound is known for its basicity and ability to form coordination complexes with metals, which can enhance its biological activity.

Cytotoxicity Studies

Recent research has investigated the cytotoxic effects of this compound when used in conjunction with platinum complexes. A notable study evaluated three platinum complexes that included this compound as a ligand: Pt2(2,4-dimethylpyridine)4(berenil)2 (Pt14), Pt2(3,4-dimethylpyridine)4(berenil)2 (Pt15), and Pt2(this compound)4(berenil)2 (Pt16). The findings indicated that these complexes exhibited significantly greater cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin. Importantly, the cytotoxic effects were less pronounced in normal human skin fibroblasts, suggesting a degree of selectivity for cancer cells .

Table 1: Cytotoxicity of Platinum Complexes

CompoundIC50 (µM) in MCF-7IC50 (µM) in MDA-MB-231IC50 (µM) in Normal Fibroblasts
Pt145.06.020.0
Pt154.55.518.0
Pt163.04.015.0
Cisplatin10.012.025.0

The mechanism of action appears to involve apoptosis induction through both mitochondrial and extrinsic pathways, as evidenced by flow cytometry analyses showing increased annexin V binding and activation of caspases .

Coordination Chemistry

The coordination of this compound with metals has been explored for its potential to enhance the biological efficacy of metal-based drugs. For instance, the formation of metal-ligand complexes can alter the solubility and stability of the compounds, which may lead to improved pharmacokinetic profiles.

A study focusing on the synthesis and characterization of various dimethylpyridine complexes revealed that these compounds could exhibit unique hydrogen-bonding interactions in aqueous environments. Such interactions are crucial for understanding their behavior in biological systems .

Ecotoxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its environmental impact. The compound has been assessed for its ecotoxicological effects using various models. It is categorized under different hazard levels based on its potential toxicity to aquatic organisms and terrestrial plants .

Table 2: Ecotoxicological Profile

EndpointHazard Level
Aquatic ToxicityModerate
Terrestrial ToxicityLow
Bioaccumulation PotentialModerate

Case Studies

  • Anticancer Activity : A case study on the use of platinum complexes containing this compound demonstrated significant anticancer activity against breast cancer cells while sparing normal cells .
  • Hydrogen Bonding Dynamics : Research on hydrogen bonding among dimethylpyridine clusters highlighted how these interactions affect solubility and phase separation in water-rich environments .

Q & A

Q. Basic: What are the key physicochemical properties of 3,5-Dimethylpyridine relevant to laboratory handling?

Answer:
this compound (CAS 591-22-0) is a heterocyclic aromatic compound with a molecular formula of C₇H₉N (MW: 107.15 g/mol). Key properties include:

  • Boiling Point : 169–170°C
  • Melting Point : -9°C
  • Water Solubility : 33 g/L at 20°C, though conflicting data exists (203.2 g/L at -12°C in aqueous solutions)
  • Structure : Pyridine ring substituted with methyl groups at the 3 and 5 positions, influencing electronic distribution and reactivity .
    These properties guide solvent selection, reaction design, and storage protocols (e.g., flammability classification as a Class III liquid ).

Q. Basic: What synthetic routes are commonly employed for preparing this compound in research settings?

Answer:
Synthesis often involves:

  • Chichibabin Reaction : Condensation of acetaldehyde and ammonia under acidic conditions to form pyridine derivatives .
  • Functionalization of Pyridine : Methylation via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
  • Heterocyclic Rearrangements : Hexamine-mediated cyclization of precursors (e.g., Scheme 2 in ) .
    Reaction optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄), temperature (e.g., 105°C for cross-coupling), and stoichiometry .

Q. Advanced: How can researchers optimize reaction conditions for introducing functional groups to this compound?

Answer:
Optimization strategies include:

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in cross-coupling reactions .
  • Temperature Control : Higher temperatures (e.g., 120°C in acetic acid) improve yields in cyclization steps .
  • Protecting Groups : Use of TsCl (tosyl chloride) to protect reactive sites during functionalization .
    For fluorinated derivatives, nucleophilic substitution with NaF or KF in polar aprotic solvents (e.g., DMF) is effective .

Q. Advanced: What analytical techniques are most suitable for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., methyl group signals at δ ~2.3 ppm) .
  • Chromatography : HPLC or GC with UV/ECD detection for purity assessment (>98% purity criteria) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 107.1531 for C₇H₉N) .
  • X-ray Crystallography : For solid-state structure determination, particularly in coordination complexes .

Q. Advanced: How should researchers address discrepancies in reported solubility data for this compound?

Answer:
Discrepancies arise from measurement conditions:

  • Temperature Effects : Solubility at 20°C (33 g/L ) vs. -12°C (203.2 g/L ) suggests temperature-dependent solubility.
  • Methodology : Gravimetric vs. spectroscopic methods may yield variations. Validate with controlled experiments (e.g., saturation point determination at fixed temperatures).
    Recommend reporting experimental conditions (solvent, temperature, purity) to ensure reproducibility .

Q. Advanced: What safety protocols are critical when handling this compound in catalytic studies?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (flammable liquid with vapor pressure ~3.5 mmHg at 25°C) .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats .
  • Storage : Inflammable cabinets (Class III storage) away from oxidizers .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids .

Q. Basic: What are the recommended storage conditions to maintain this compound stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Light Sensitivity : Protect from UV light using amber glassware .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis .

Q. Advanced: How does the electronic structure of this compound influence its reactivity in organometallic reactions?

Answer:
The methyl groups at 3 and 5 positions donate electron density via inductive effects, reducing the pyridine ring’s basicity compared to unsubstituted pyridine. This enhances:

  • Coordination Chemistry : Preference for transition metals (e.g., Ru, Pd) in catalytic cycles .
  • Nucleophilic Substitution : Deactivation at the 2 and 4 positions, directing electrophiles to the 6 position .
    Computational studies (DFT) can predict reaction sites by analyzing frontier molecular orbitals .

Q. Advanced: What methodologies exist for assessing the purity of this compound in different solvent systems?

Answer:

  • Titration : Acid-base titration with HCl in ethanol to determine amine content .
  • Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) .
  • Solubility Profiling : Compare experimental solubility in water, ethanol, and DMSO against literature values .

Q. Advanced: What structural modifications of this compound have shown promise in pharmaceutical intermediate synthesis?

Answer:

  • Fluorination : Introduce F atoms at the 2 and 4 positions via Balz-Schiemann reaction to enhance bioavailability .
  • Amine Functionalization : Reductive amination yields analogs with antimicrobial activity (e.g., pyrimidine derivatives) .
  • Metal Complexation : Ru(II) complexes for anticancer studies, leveraging pyridine’s chelating ability .

Properties

IUPAC Name

3,5-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3
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InChI Key

HWWYDZCSSYKIAD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CN=C1)C
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID5052254
Record name 3,5-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Pyridine, 3,5-dimethyl-
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Vapor Pressure

1.74 [mmHg]
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CAS No.

591-22-0
Record name 3,5-Dimethylpyridine
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Record name 3,5-DIMETHYLPYRIDINE
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Synthesis routes and methods

Procedure details

Into a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser were charged 321 g of 3,5-lutidine and 64 g of Raney cobalt, and the air in the vessel was replaced with hydrogen gas, after which the internal temperature was raised to 240° C. Next, 570 g of methanol was continuously introduced thereinto under pressure by means of a constant volume delivery pump over a period of 7 hours. During the introduction of methanol, the produced gas was intermittently liberated outside the reaction system so as to keep the internal pressure of the autoclave in the range of 45 to 60 kg/cm2. After the reaction was completed, the autoclave was cooled to room temperature, and the contents were taken out. The catalyst was removed by filtration, after which 30 g of sodium hydroxide was added to the filtrate, and the resulting mixture was separated by using a separating funnel to obtain 400 g of an oily substance. When the oily substance obtained was distilled by using a Dixon packed tower, there were obtained 32 g of 3,5-lutidine of 99% purity as measured by gas chromatography at a tower top temperature of 90° to 93° C./50 mmHg, 314,4 g of 2,3,5-collidine of 99.3% purity as measured by gas chromatography at a tower top temperature of 102° to 103° C./50 mmHg, and 13.9 g of 2,3,5,6-tetramethylpyridine of 99% purity as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg. The yield of the product 2,3,5-collidine obtained from 3,5-lutidine used as a starting material was 86%, and that of 2,3,5,6-tetramethylpyridine obtained therefrom was 3.4%. The selectivities of the above-mentioned products were 96.3% and 3.7%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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